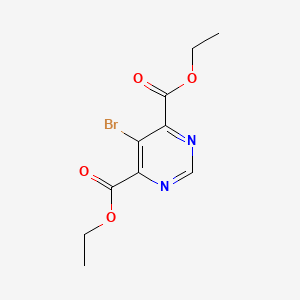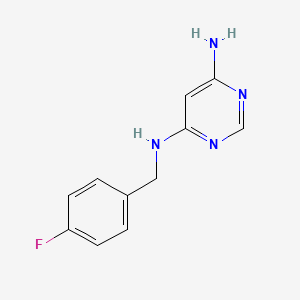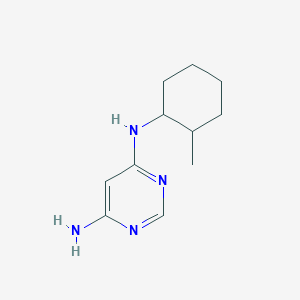![molecular formula C12H9Cl2NO2 B1470059 Acide 1-[(3,4-dichlorophényl)méthyl]-1H-pyrrole-2-carboxylique CAS No. 1526637-85-3](/img/structure/B1470059.png)
Acide 1-[(3,4-dichlorophényl)méthyl]-1H-pyrrole-2-carboxylique
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochimie : Herbicide de pré-émergence
Ce composé sert d'agrochimique de pré-émergence, en particulier dans la synthèse d'herbicides à base d'urée phénylée . Ces herbicides sont appliqués au sol pour contrôler la croissance des plantes indésirables avant leur émergence. Le groupe dichlorophényle améliore l'activité herbicide en perturbant la photosynthèse dans les espèces de mauvaises herbes.
Synthèse organique : Intermédiaire pour divers composés
En tant qu'intermédiaire en synthèse organique, ce dérivé pyrrolique est utilisé pour produire une large gamme de composés organiques . Sa réactivité permet la création de molécules complexes qui peuvent servir de blocs de construction pour les produits pharmaceutiques et les colorants.
Industrie pharmaceutique : Conception et synthèse de médicaments
Le cycle pyrrole est un motif courant dans les molécules médicamenteuses en raison de sa capacité à s'engager dans des liaisons hydrogène et des interactions de π-empilement. Ce dérivé pyrrolique particulier pourrait être étudié pour la conception et la synthèse de nouveaux médicaments ayant des activités antibactériennes, antifongiques ou anticancéreuses potentielles .
Recherche biomédicale : Agents neuroprotecteurs
Les dérivés pyrroliques ont été identifiés comme des neuroprotecteurs, empêchant la mort cellulaire neuronale induite par diverses voies . Ce composé pourrait être étudié pour son efficacité dans la protection des cellules nerveuses, ce qui est crucial dans des maladies comme Alzheimer et Parkinson.
Thérapeutique cardiovasculaire : Prévention de l'ischémie cardiaque
Certains dérivés pyrroliques ont montré une promesse dans la réduction de la taille de l'infarctus et la prévention de l'ischémie cardiaque . La recherche sur les effets de ce composé sur le tissu cardiaque pourrait conduire à de nouveaux traitements pour les crises cardiaques et autres affections cardiovasculaires.
Agents antihypertenseurs : Synthèse de benzopyranes
Le fragment acide pyrrole-2-carboxylique est utilisé dans la synthèse de benzopyranes antihypertenseurs . Ces agents agissent en dilatant les vaisseaux sanguins, ce qui réduit la pression artérielle. Le groupe dichlorophényle pourrait conférer des propriétés pharmacologiques supplémentaires.
Antagonistes des récepteurs de la cholécystokinine
Ce composé est utilisé dans la création d'antagonistes de la cholécystokinine , qui peuvent moduler les processus digestifs et peuvent avoir des applications thérapeutiques dans les troubles gastro-intestinaux.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
For example, DCMU, a compound with a similar structure, inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Analyse Biochimique
Biochemical Properties
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes including metabolism, cell cycle regulation, and apoptosis . The compound’s interaction with GSK-3 suggests its potential use in studying diseases related to this enzyme, such as Alzheimer’s disease and diabetes.
Cellular Effects
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of GSK-3 can lead to changes in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting processes such as glucose uptake and insulin sensitivity.
Molecular Mechanism
The molecular mechanism of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and preventing the phosphorylation of its substrates . This inhibition leads to downstream effects on various signaling pathways and gene expression profiles, ultimately influencing cellular functions and processes.
Dosage Effects in Animal Models
The effects of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of GSK-3 affects glycogen metabolism and glucose homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that it can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBWCIVKQOWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)



![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)


